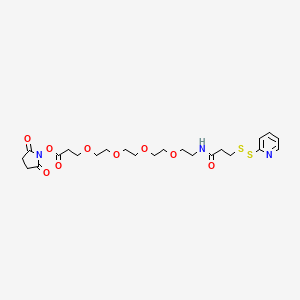

Éster de SPDP-PEG4-NHS

Descripción general

Descripción

SPDP-PEG4-NHS ester, also known as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate polyethylene glycol 4 succinimidyl ester, is a bifunctional crosslinker. It contains an amine-reactive N-hydroxysuccinimide ester at one end and a sulfhydryl-reactive 2-pyridyldithiol group at the opposite end. This compound is widely used in bioconjugation, particularly for linking proteins, peptides, and other molecules with primary amines and sulfhydryl groups .

Aplicaciones Científicas De Investigación

SPDP-PEG4-NHS ester is extensively used in various scientific research fields:

Chemistry: For the synthesis of complex molecules and bioconjugates.

Biology: In the study of protein-protein interactions and the development of biosensors.

Medicine: For drug delivery systems and the development of targeted therapies.

Industry: In the production of diagnostic kits and biotechnological applications

Mecanismo De Acción

Target of Action

SPDP-PEG4-NHS ester is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are designed to target proteins for degradation. They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

SPDP-PEG4-NHS ester contains an amine-reactive N-hydroxysuccinimide (NHS) ester at one end and a sulfhydryl-reactive 2-pyridyldithiol group at the opposite end . The NHS ester provides effective conjugation to lysines, N-termini of peptides, and other primary amines . The pyridyldithiol group enables disulfide linkage with reduced cysteines and other sulfhydryl groups, providing a stable but cleavable bond .

Biochemical Pathways

The SPDP-PEG4-NHS ester exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This process involves the tagging of the target protein with ubiquitin molecules, which signals the proteasome to degrade the tagged protein.

Pharmacokinetics

The pharmacokinetic properties of SPDP-PEG4-NHS ester are influenced by its PEG-based structure. The polyethylene glycol (PEG) groups are flexible, non-immunogenic, hydrophilic, and often enhance the solubility of attached molecules . This can potentially improve the bioavailability of the compound.

Result of Action

The result of the action of SPDP-PEG4-NHS ester is the selective degradation of target proteins . This can have various molecular and cellular effects depending on the specific function of the degraded protein.

Action Environment

The action of SPDP-PEG4-NHS ester can be influenced by various environmental factors. For instance, the conjugation of SPDP reagents to primary amines via the NHS ester is most commonly performed at pH 7 to 8 . Furthermore, the compound is also membrane permeable, allowing for intracellular reactions to take place .

Análisis Bioquímico

Biochemical Properties

SPDP-PEG4-NHS ester plays a significant role in biochemical reactions. It provides effective conjugation to lysines, N-termini of peptides, and other primary amines . The pyridyldithiol group enables disulfide linkage with reduced cysteines and other sulfhydryl groups, providing a stable but cleavable bond .

Molecular Mechanism

SPDP-PEG4-NHS ester exerts its effects at the molecular level through its ability to form crosslinks between biomolecules. It can bind to primary amines via the NHS ester and to sulfhydryl groups via the 2-pyridyldithiol group . These binding interactions can lead to changes in the activity of enzymes, proteins, and other biomolecules, potentially influencing gene expression and other cellular processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of SPDP-PEG4-NHS ester involves the reaction of polyethylene glycol with succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate and 2-pyridyldithiol. The reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure the stability of the reactive groups .

Industrial Production Methods: Industrial production of SPDP-PEG4-NHS ester follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually stored in a desiccated environment at low temperatures to maintain its stability .

Types of Reactions:

Substitution Reactions: The N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds.

Reduction Reactions: The disulfide bond in the 2-pyridyldithiol group can be cleaved by reducing agents such as dithiothreitol

Common Reagents and Conditions:

Buffers: Phosphate, carbonate/bicarbonate, or borate buffers at pH 7-8 are commonly used for conjugation reactions involving the N-hydroxysuccinimide ester

Reducing Agents: Dithiothreitol is often used to cleave the disulfide bond in the 2-pyridyldithiol group

Major Products:

Amide Bonds: Formed from the reaction of the N-hydroxysuccinimide ester with primary amines.

Cleaved Disulfides: Resulting from the reduction of the 2-pyridyldithiol group

Comparación Con Compuestos Similares

- SPDP-dPEG®4-NHS ester

- LC-SPDP (succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate)

- SM(PEG)24 (PEGylated, long-chain SMCC crosslinker) .

Uniqueness: SPDP-PEG4-NHS ester stands out due to its polyethylene glycol spacer arm, which enhances the solubility and flexibility of the crosslinker compared to those with only hydrocarbon spacers. This feature makes it particularly useful in aqueous environments and for applications requiring high solubility .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N3O9S2/c27-19(7-18-36-37-20-3-1-2-8-25-20)24-9-11-32-13-15-34-17-16-33-14-12-31-10-6-23(30)35-26-21(28)4-5-22(26)29/h1-3,8H,4-7,9-18H2,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVBGVZVUCIFAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCSSC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N3O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate](/img/structure/B610859.png)

![2-[4-(2-fluoro-4-methylsulfonylphenyl)-2-methylpiperazin-1-yl]-N-[(1S,3R)-5-hydroxy-2-adamantyl]pyrimidine-4-carboxamide](/img/structure/B610865.png)

![N-benzyl-2-[[6-[(2-chloroacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B610867.png)

![1H-Cyclohepta[ghi]perylene-6,11-dione, 1-acetyl-4-[[3-(dimethylamino)propyl]amino]-5,12-dihydroxy-8,9,13-trimethoxy-2-methyl-](/img/structure/B610871.png)

![(2S,3S)-3-hydroxy-2-[3-(6-pentoxynaphthalen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B610874.png)

![(2S)-2-[[3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B610877.png)